1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This particular compound is characterized by the presence of a difluoromethyl group, a dimethyl group, and a sulfonamide group attached to a pyrazole ring, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves the reaction of the intermediate with 1-[3-(1H-pyrrol-1-yl)phenyl]ethylamine under appropriate conditions to obtain the target compound
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Difluoromethyl sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as succinate dehydrogenase, inhibiting their activity and disrupting metabolic pathways.
Pathways Involved: By inhibiting succinate dehydrogenase, the compound interferes with the mitochondrial respiratory chain, leading to reduced energy production and potential cell death.
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- Isopyrazam
- Sedaxane
- Bixafen
- Fluxapyroxad
- Benzovindiflupyr
Comparison: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a difluoromethyl group, a dimethyl group, and a sulfonamide group attached to a pyrazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H20F2N4O2S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[1-(3-pyrrol-1-ylphenyl)ethyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H20F2N4O2S/c1-12(15-7-6-8-16(11-15)23-9-4-5-10-23)22-27(25,26)17-13(2)21-24(14(17)3)18(19)20/h4-12,18,22H,1-3H3 |
InChI Key |
SZYZZSUKRBLBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC(C)C2=CC(=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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